molecular formula C11H15Cl2NO B1423899 3-[(4-Chlorobenzyl)oxy]pyrrolidine hydrochloride CAS No. 1219981-09-5

3-[(4-Chlorobenzyl)oxy]pyrrolidine hydrochloride

Cat. No.: B1423899
CAS No.: 1219981-09-5
M. Wt: 248.15 g/mol
InChI Key: NQSYWPVXGAHGEU-UHFFFAOYSA-N
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Description

3-[(4-Chlorobenzyl)oxy]pyrrolidine hydrochloride is a synthetic organic compound featuring a pyrrolidine ring (a five-membered secondary amine) substituted with a 4-chlorobenzyl ether group. The hydrochloride salt enhances its stability and solubility in aqueous systems. This compound is structurally characterized by:

  • Molecular formula: Likely $ \text{C}{12}\text{H}{15}\text{Cl}_2\text{NO} $ (inferred from analogs in and ).
  • Key substituent: A 4-chlorobenzyloxy group ($-\text{O}-\text{CH}2-\text{C}6\text{H}_4-\text{Cl}$) attached to the pyrrolidine ring.

Properties

IUPAC Name

3-[(4-chlorophenyl)methoxy]pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO.ClH/c12-10-3-1-9(2-4-10)8-14-11-5-6-13-7-11;/h1-4,11,13H,5-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQSYWPVXGAHGEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1OCC2=CC=C(C=C2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Chlorobenzyl)oxy]pyrrolidine hydrochloride typically involves the reaction of 4-chlorobenzyl chloride with pyrrolidine in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions often include:

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Solvent: Common solvents used include dichloromethane or ethanol.

    Base: Bases such as sodium hydroxide or potassium carbonate are often used to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process may include:

    Batch or Continuous Processing: Depending on the scale of production, batch or continuous processing methods may be employed.

    Purification: The product is typically purified using recrystallization or chromatography techniques to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Chlorobenzyl)oxy]pyrrolidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as sodium azide or thiols in polar solvents.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrrolidine ring.

    Reduction: Reduced forms of the compound with hydrogen atoms replacing the chlorine atom.

    Substitution: Substituted derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

3-[(4-Chlorobenzyl)oxy]pyrrolidine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of 3-[(4-Chlorobenzyl)oxy]pyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Receptors: Interacting with specific receptors in biological systems, leading to a biological response.

    Enzyme Inhibition: Inhibiting the activity of certain enzymes, thereby affecting metabolic pathways.

    Signal Transduction: Modulating signal transduction pathways, which can influence cellular processes.

Comparison with Similar Compounds

Table 1: Key Structural and Property Comparisons

Compound Name Substituent/Modification Ring Size Molecular Weight (g/mol) Key Properties/Effects
This compound 4-Chlorobenzyloxy 5-membered ~260 (estimated) Moderate lipophilicity; electron-withdrawing Cl enhances stability and binding affinity .
3-[(4-Bromo-2-methylphenoxy)methyl]pyrrolidine hydrochloride () 4-Bromo-2-methylphenoxymethyl 5-membered ~329 (estimated) Bromine increases molecular weight and polarizability; methyl group introduces steric hindrance, potentially reducing metabolic clearance .
3-[(2-Methylbenzyl)oxy]pyrrolidine hydrochloride () 2-Methylbenzyloxy 5-membered 227.73 Electron-donating methyl group at the ortho position may reduce electronic effects, altering receptor interactions .
3-[(4-Isopropylbenzyl)oxy]pyrrolidine hydrochloride () 4-Isopropylbenzyloxy 5-membered ~279 (estimated) Bulky isopropyl group increases steric hindrance, potentially improving selectivity but reducing solubility .
3-((2,4-Dichlorobenzyl)oxy)pyrrolidine hydrochloride () 2,4-Dichlorobenzyloxy 5-membered ~295 (estimated) Dual electron-withdrawing Cl groups enhance lipophilicity and may improve membrane permeability but risk toxicity .
3-((4-Chlorobenzyl)oxy)piperidine hydrochloride () 4-Chlorobenzyloxy; piperidine ring 6-membered ~275 (estimated) Larger ring size (piperidine) alters conformational flexibility and hydrogen-bonding capacity compared to pyrrolidine .

Critical Analysis of Structural Variations

Substituent Effects: Electron-withdrawing groups (e.g., Cl, Br): Enhance stability and binding to electron-rich targets (e.g., enzymes) but may reduce solubility. Steric effects: Bulky groups like isopropyl () or ortho-methyl () can hinder binding to flat binding pockets but improve selectivity for specific targets .

Ring Size :

  • The piperidine analog () exhibits a 6-membered ring, offering distinct conformational preferences compared to the 5-membered pyrrolidine. This may impact interactions with targets requiring specific spatial arrangements, such as GPCRs or ion channels .

Similarity Scores :

  • The piperidine analog (similarity score: 0.79) shares closer structural resemblance to the target compound than the dichloro derivative (score: 0.72), highlighting the critical role of ring size over substituent multiplicity in similarity metrics .

Biological Activity

3-[(4-Chlorobenzyl)oxy]pyrrolidine hydrochloride is a compound of significant interest in medicinal chemistry due to its unique chemical structure and potential biological activities. This article delves into its synthesis, biological mechanisms, and applications, supported by relevant data tables and research findings.

The synthesis of this compound typically involves the reaction of 4-chlorobenzyl chloride with pyrrolidine in the presence of a base, followed by hydrochloric acid to form the hydrochloride salt. The reaction conditions generally include:

  • Temperature : Room temperature or slightly elevated.
  • Solvent : Common solvents include dichloromethane or ethanol.
  • Base : Sodium hydroxide or potassium carbonate are commonly used.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Binding to Receptors : The compound may interact with various receptors, influencing physiological responses.
  • Enzyme Inhibition : It may inhibit certain enzymes, thereby modulating metabolic pathways.
  • Signal Transduction Modulation : The compound can affect signal transduction pathways, impacting cellular processes.

Biological Activity

Recent studies have highlighted the potential biological activities of this compound, particularly in antibacterial and antifungal domains.

Antibacterial Activity

Research indicates that compounds with similar structures exhibit significant antibacterial properties. For instance, pyrrolidine derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

CompoundMIC (µg/mL)Bacterial Strain
3-[(4-Chlorobenzyl)oxy]pyrrolidine3.12Staphylococcus aureus
Similar Pyrrolidine Derivative12.5Escherichia coli

Case Studies

A study focused on pyrrolidine derivatives demonstrated that halogen substitutions significantly enhance antibacterial activity. Specifically, compounds with chlorine substitutions at the aromatic ring showed improved potency against Gram-positive and Gram-negative bacteria .

Research Findings

  • Cytotoxicity Studies : In vitro tests have shown that this compound exhibits medium cytotoxicity across various cell lines, suggesting potential as an anticancer agent .
  • Antifungal Properties : The compound has been evaluated for antifungal activity, showing promising results against common fungal pathogens .

Comparison with Similar Compounds

The biological activity of this compound can be compared with other similar compounds:

CompoundAntibacterial ActivityUnique Features
3-[(4-Bromobenzyl)oxy]pyrrolidineModerateBromine substitution enhances reactivity
3-[(4-Methylbenzyl)oxy]pyrrolidineLowMethyl group reduces potency
3-[(4-Fluorobenzyl)oxy]pyrrolidineHighFluorine enhances binding affinity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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